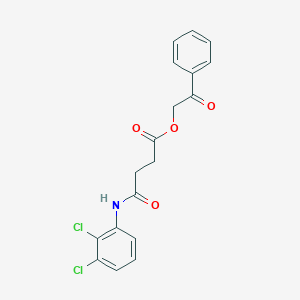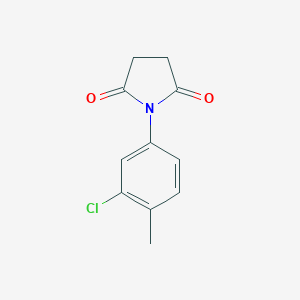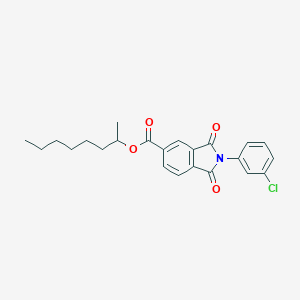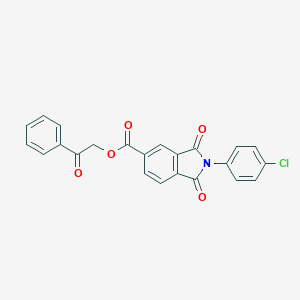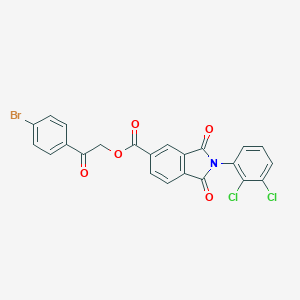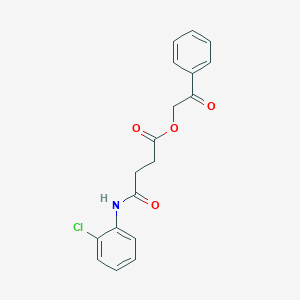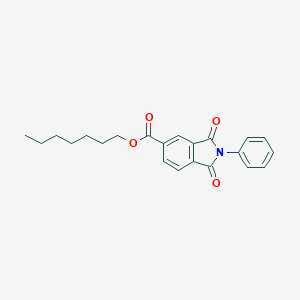
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is known for its unique structure, which includes a heptyl group, a dioxo group, a phenyl group, and an isoindolinecarboxylate group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves the reaction of heptyl bromide with 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound.
化学反応の分析
Types of Reactions
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of a heptyl group.
Ethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with an ethyl group instead of a heptyl group.
Propyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a propyl group instead of a heptyl group.
The uniqueness of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate lies in its specific heptyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-9-14-27-22(26)16-12-13-18-19(15-16)21(25)23(20(18)24)17-10-7-6-8-11-17/h6-8,10-13,15H,2-5,9,14H2,1H3 |
InChIキー |
DHVGTHKTPMWMAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
正規SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)decanamide](/img/structure/B342148.png)
